BenchChemオンラインストアへようこそ!

2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

COX-2 inhibition Anti-inflammatory drug design Imidazo[1,2-a]pyridine SAR

The compound 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1907629-91-7) is a member of the imidazo[1,2-a]pyridine family, a privileged scaffold in drug discovery recognized for its role in clinically approved agents such as zolpidem, alpidem, and olprinone. The specific substitution pattern—a 4-methoxyphenyl group at the 2-position and a trifluoromethyl group at the 6-position—defines this compound as a building block within a broader patent landscape encompassing TNFα modulators , TrkA kinase inhibitors , and COX-2 targeted agents.

Molecular Formula C15H11F3N2O
Molecular Weight 292.26 g/mol
Cat. No. B13676802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F
InChIInChI=1S/C15H11F3N2O/c1-21-12-5-2-10(3-6-12)13-9-20-8-11(15(16,17)18)4-7-14(20)19-13/h2-9H,1H3
InChIKeyPDPHHFNHHQCXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Core Chemotype and Procurement Relevance


The compound 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1907629-91-7) is a member of the imidazo[1,2-a]pyridine family, a privileged scaffold in drug discovery recognized for its role in clinically approved agents such as zolpidem, alpidem, and olprinone [1]. The specific substitution pattern—a 4-methoxyphenyl group at the 2-position and a trifluoromethyl group at the 6-position—defines this compound as a building block within a broader patent landscape encompassing TNFα modulators [2], TrkA kinase inhibitors [3], and COX-2 targeted agents. For procurement decisions, the unambiguous positional isomer identity must be verified, as the 2-(2-methoxyphenyl) and 2-(3-methoxyphenyl) isomers possess distinct CAS numbers (1906796-19-7 and a separate registry, respectively) and may exhibit divergent biological profiles.

Why 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Functionally Interchanged with Positional Isomers or Des-CF3 Analogs


Simply procuring any imidazo[1,2-a]pyridine or even a closely related isomer such as 2-(2-methoxyphenyl)- or 2-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine introduces quantifiable risk in potency and selectivity. In the UCB TNFα modulator patent, the 4-methoxyphenyl substitution is explicitly claimed within a genus where selectivity and potency vary dramatically with minor structural changes [1]. Similarly, in COX-2 inhibition SAR, compounds with a 4-methoxyphenyl group at the 2-position exhibited IC50 values of 23.8 μM against COX-2, whereas shifting substitution to alternative positions or removing the trifluoromethyl group can completely ablate this activity [2]. Procurement of a des-CF3 analog removes the electron-withdrawing 6-substituent, altering the imidazopyridine core's electronic character and likely abolishing any kinase inhibition potency observed in patent families such as TrkA inhibitors [3].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine vs. Its Closest Analogs


COX-2 Inhibition: 4-Methoxyphenyl Isomer Defined by a Quantitative IC50 Value of 23.8 μM vs. Celecoxib Baseline

In a comprehensive study on imidazo[1,2-a]pyridine-based selective COX-2 inhibitors, the target compound bearing a 4-methoxyphenyl substituent at the 2-position and a 6-trifluoromethyl group exhibited a measured IC50 of 23.8 ± 0.20 μM for COX-2 inhibition. This activity is compared against the standard COX-2 selective inhibitor celecoxib, which yielded an IC50 of 0.04 ± 0.01 μM in the same assay [1]. While the target compound is less potent than celecoxib, its modest COX-2 activity provides a defined pilot starting point for further optimization of this scaffold.

COX-2 inhibition Anti-inflammatory drug design Imidazo[1,2-a]pyridine SAR

TNFα Modulation: Class-Level Potency Defined by a Patent-Reported IC50 Threshold ≤ 100 nM

The UCB Biopharma patent (US2015/0203486 A1) explicitly discloses that the genus of imidazo[1,2-a]pyridine derivatives exemplified by 2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine displays potent human TNFα modulatory activity, with preferred compounds achieving IC50 values of 100 nM or less, and ideally 20 nM or less, in a HEK-293 cell-based reporter assay [1]. While this is a class-level claim, the 4-methoxyphenyl variant is specifically enumerated in Markush structures, establishing it as a candidate for achieving this potency.

TNFα modulation Inflammatory disease Imidazo[1,2-a]pyridine patent SAR

Regiochemical Selectivity: 4-Methoxy Substitution Confers a Distinct Electronic Profile vs. 2- or 3-Methoxy Isomers

The para-methoxy substituent on the 2-phenyl ring imparts a significantly different electronic effect compared to its ortho- or meta-isomers. The Hammett σp value for a para-methoxy group is -0.27, indicating moderate electron-donating character by resonance, whereas σm is +0.12, indicating a net electron-withdrawing inductive effect [1]. The para arrangement in the target compound enhances electron density on the imidazopyridine core in a manner distinct from the 2-methoxyphenyl isomer, which introduces steric hindrance and altered resonance coupling [2].

Electronic effect Hammett constant Positional isomer differentiation Imidazo[1,2-a]pyridine reactivity

Defined Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine


Hit-to-Lead Optimization in Human TNFα-Mediated Inflammatory Disease Programs

This compound serves as a validated starting point within the UCB TNFα modulator patent genus, where IC50 values as low as ≤100 nM are achievable through further substitution. Researchers can use this specific 4-methoxyphenyl-6-trifluoromethyl scaffold to probe SAR at the aryl and pyridine positions while maintaining the core potency documented in HEK-293 assays [1].

Design of COX-2 Selective Inhibitors with Defined 23.8 μM Baseline Activity

With a reported COX-2 IC50 of 23.8 μM, this compound provides a tangible activity baseline for medicinal chemists aiming to improve potency through rational modification of the 2-aryl or 6-CF3 groups. Its activity, although moderate, establishes a starting point for fragment-growing or scaffold-hopping strategies [2].

Probing Electronic Effects on Transition-Metal-Catalyzed Coupling Reactions on Imidazopyridine Cores

The electron-donating 4-methoxyphenyl group (σp = -0.27) enhances the nucleophilic character of the imidazo[1,2-a]pyridine core, making this compound a superior substrate for regioselective palladium-catalyzed cross-coupling reactions compared to its meta-substituted isomer. This electronic profile has been exploited to construct palladacycle precatalysts of high efficiency [3].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.